N,N-Dimethylallylamine

Catalog No.
S589899
CAS No.
2155-94-4
M.F
C5H11N
M. Wt
85.15 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N,N-Dimethylallylamine

CAS Number

2155-94-4

Product Name

N,N-Dimethylallylamine

IUPAC Name

N,N-dimethylprop-2-en-1-amine

Molecular Formula

C5H11N

Molecular Weight

85.15 g/mol

InChI

InChI=1S/C5H11N/c1-4-5-6(2)3/h4H,1,5H2,2-3H3

InChI Key

GBCKRQRXNXQQPW-UHFFFAOYSA-N

SMILES

CN(C)CC=C

Synonyms

N,N-dimethylallylamine, NNDMAA

Canonical SMILES

CN(C)CC=C

The exact mass of the compound N,N-Dimethylallylamine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 32615. The United Nations designated GHS hazard class pictogram is Flammable;Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

N,N-Dimethylallylamine (DMAA) is a highly reactive, volatile tertiary allylic amine (boiling point ~64 °C) characterized by the presence of both a terminal carbon-carbon double bond and a tertiary nitrogen center . In industrial and advanced laboratory settings, it serves as a bifunctional building block. The terminal alkene is highly susceptible to catalytic hydrosilylation and radical polymerization (when protonated), while the tertiary amine acts as a clean nucleophile for quaternization reactions . This dual reactivity makes DMAA a critical precursor for synthesizing high-purity quaternary ammonium monomers (such as DADMAC), amine-functionalized polysiloxanes, and specialty ionic polymers where precise control over nitrogen substitution is required.

Attempting to substitute N,N-Dimethylallylamine with primary (e.g., allylamine) or secondary (e.g., diallylamine) analogs fundamentally disrupts downstream chemoselectivity[1]. In hydrosilylation workflows, the active N-H protons of primary allylamines competitively react with hydrosilanes to form unstable N-Si bonds (dehydrocoupling) and frequently poison platinum-based catalysts, requiring costly protection-deprotection steps [2]. In quaternization processes aimed at producing cationic monomers, primary and secondary amines undergo exhaustive alkylation that yields complex, statistically distributed mixtures of mono-, di-, and tri-alkylated products [1]. By utilizing the fully substituted tertiary amine of DMAA, manufacturers ensure a single, clean quaternization event, which is strictly required to achieve the monomer purity necessary for high-molecular-weight polymerizations[1].

Chemoselectivity in Polysiloxane Hydrosilylation

When grafting amine functionality onto poly(hydromethylsiloxane) (PHMS) backbones, the choice of allylic amine dictates the reaction efficiency and product stability. N,N-Dimethylallylamine undergoes clean anti-Markovnikov addition across the C=C bond using Karstedt’s catalyst, yielding stable tertiary amine-functionalized polysiloxanes without side reactions [1]. In contrast, using unprotected primary allylamines leads to competitive dehydrocoupling at the N-H bond, resulting in Si-N crosslinking and catalyst deactivation[1].

Evidence DimensionHydrosilylation Chemoselectivity
Target Compound DataExclusive C-silylation (C-Si bond formation) with no amine protection required
Comparator Or BaselineUnprotected primary allylamine (undergoes competitive N-silylation and crosslinking)
Quantified DifferenceElimination of 2 synthetic steps (protection/deprotection) while maintaining >90% functionalization efficiency
ConditionsKarstedt's catalyst, PHMS-DMS substrate, anhydrous toluene, 90-100 °C

Eliminating protection-deprotection steps drastically reduces the cost and complexity of manufacturing antimicrobial or hydrophilic silicone coatings.

Precursor Purity for DADMAC Monomer Synthesis

The synthesis of diallyldimethylammonium chloride (DADMAC), a critical water-treatment monomer, requires exceptionally high purity to achieve necessary polymer molecular weights. Utilizing a two-step method where N,N-Dimethylallylamine is reacted with allyl chloride yields a highly pure DADMAC product [1]. Conversely, attempting a one-pot exhaustive alkylation of allylamine with methyl chloride and allyl chloride yields an inseparable statistical mixture of differently alkylated amines [1]. The DMAA-based stepwise route isolates the tertiary amine intermediate, ensuring a 1:1 stoichiometric quaternization.

Evidence DimensionQuaternization Product Profile
Target Compound Data100% conversion to a single quaternary ammonium species (DADMAC) upon reaction with allyl chloride
Comparator Or BaselineDirect alkylation of primary allylamine (yields mixed mono/di/tri-alkylated impurities)
Quantified DifferenceNear-complete elimination of poly-alkylated side products, enabling high-MW downstream polymerization
ConditionsControlled quaternization with allyl chloride in aqueous/ethanol solvent

High monomer purity is an absolute prerequisite for synthesizing the ultra-high-molecular-weight polyquaterniums used in commercial flocculation.

Radical Polymerization Dependence on Protonation State

The polymerization of allylic amines is notoriously difficult due to degradative chain transfer to the allylic monomer. Free base N,N-Dimethylallylamine exhibits this limitation severely, yielding only trace amounts of polymer (~5%) under standard radical initiation[1]. However, when converted to its hydrochloride salt (N,N-Dimethylallylamine hydrochloride) or a quaternary salt, the electron-withdrawing effect of the charged nitrogen suppresses degradative chain transfer, allowing for high-yield polymerization [1].

Evidence DimensionRadical Polymerization Yield
Target Compound DataHigh conversion to polymer for N,N-Dimethylallylamine hydrochloride
Comparator Or BaselineN,N-Dimethylallylamine free base (~5% polymer yield)
Quantified Difference>90% increase in polymer yield upon protonation/quaternization
ConditionsAqueous radical polymerization using azo initiators

Buyers formulating DMAA for direct polymerization must procure or generate the salt form to overcome the fundamental kinetic limitations of allylic free bases.

High-Purity DADMAC and Polyquaternium Manufacturing

DMAA is the standard precursor for synthesizing diallyldimethylammonium chloride (DADMAC) via the two-step quaternization method. Because it avoids the mixed-alkylation issues of primary amines, it is the required choice for industrial producers needing high-purity monomers to manufacture high-molecular-weight cationic flocculants for wastewater treatment [1].

Antimicrobial and Hydrophilic Silicone Modification

In the specialty chemicals sector, DMAA is utilized to graft tertiary amine groups onto poly(hydromethylsiloxane) backbones via Pt-catalyzed hydrosilylation. The resulting amine-modified silicones can be subsequently quaternized (e.g., with 1-iodooctane) to produce robust, non-leaching antimicrobial coatings or advanced textile softeners, because DMAA's lack of N-H bonds prevents catalyst poisoning [2].

Synthesis of Ionic Cyclic Olefin Polymer (COP) Monomers

DMAA reacts efficiently with dicyclopentadiene via Diels-Alder cycloaddition to form bulky, tertiary amine-functionalized norbornene derivatives. These monomers are subsequently subjected to Ring-Opening Metathesis Polymerization (ROMP) to create highly transparent, mechanically robust ionic cyclic olefin polymers with intrinsic antibacterial properties[3].

XLogP3

0.9

GHS Hazard Statements

Aggregated GHS information provided by 125 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
Reported as not meeting GHS hazard criteria by 83 of 125 companies. For more detailed information, please visit ECHA C&L website;
Of the 5 notification(s) provided by 42 of 125 companies with hazard statement code(s):;
H225 (100%): Highly Flammable liquid and vapor [Danger Flammable liquids];
H314 (92.86%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H332 (92.86%): Harmful if inhaled [Warning Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable Irritant

Flammable;Corrosive;Irritant

Other CAS

2155-94-4

Wikipedia

Allyldimethyl amine

General Manufacturing Information

2-Propen-1-amine, N,N-dimethyl-: ACTIVE

Dates

Last modified: 08-15-2023

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